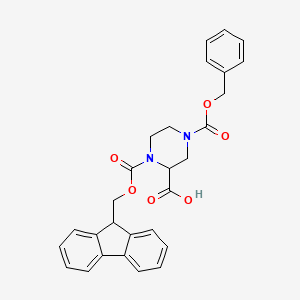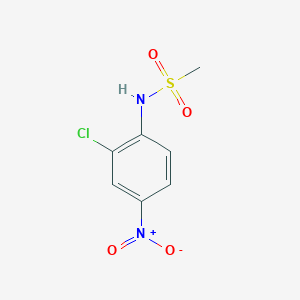![molecular formula C15H21NO4 B14062168 Methyl 4-[3-amino-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]benzoate](/img/structure/B14062168.png)
Methyl 4-[3-amino-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[3-amino-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]benzoate is an organic compound with a complex structure It is characterized by the presence of an amino group, a benzoate ester, and a tertiary butyl ether
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[3-amino-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]benzoate typically involves multiple steps. One common method starts with the preparation of the benzoate ester, followed by the introduction of the amino group and the tertiary butyl ether. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process would include stringent quality control measures to ensure consistency and safety. The use of continuous flow reactors and advanced purification techniques, such as chromatography, may be employed to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-[3-amino-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce various amines or alcohols.
Aplicaciones Científicas De Investigación
Methyl 4-[3-amino-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which Methyl 4-[3-amino-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]benzoate exerts its effects involves interactions with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzoate ester and tertiary butyl ether can influence the compound’s solubility and reactivity. These interactions can affect enzyme activity, receptor binding, and other biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-aminobenzoate: A simpler compound with similar ester functionality but lacking the tertiary butyl ether and complex amino group.
2-Amino-2-methyl-1-propanol: Shares the amino and tertiary butyl ether groups but differs in the overall structure and functionality.
Uniqueness
Methyl 4-[3-amino-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]benzoate is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C15H21NO4 |
|---|---|
Peso molecular |
279.33 g/mol |
Nombre IUPAC |
methyl 4-[3-amino-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]benzoate |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)12(9-16)10-5-7-11(8-6-10)13(17)19-4/h5-8,12H,9,16H2,1-4H3 |
Clave InChI |
VBJCWGGXUCIQEL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C(CN)C1=CC=C(C=C1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















